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Compound of Interest

Compound Name: 3'-Methoxydaidzein

Cat. No.: B191832

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3'-
Methoxydaidzein, a naturally occurring isoflavone and a derivative of daidzein. Understanding
the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characteristics of this
compound is crucial for its identification, characterization, and utilization in various research
and drug development applications.

Spectroscopic Data Summary

While a complete, experimentally verified dataset for 3'-Methoxydaidzein is not readily
available in public repositories, we can infer its expected spectroscopic characteristics based
on the well-documented data of its parent compound, daidzein, and related methoxylated
isoflavones. This section summarizes the anticipated *H NMR, 3C NMR, and mass
spectrometry data for 3'-Methoxydaidzein.

Table 1: Predicted *H NMR Chemical Shifts for 3'-Methoxydaidzein
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Predicted Chemical

Coupling Constant

Proton _ Multiplicity
Shift (8, ppm) (J, Hz)
H-2 ~8.2 s
H-5 ~7.9 d ~8.8
H-6 ~6.9 dd ~8.8,2.2
H-8 ~6.8 d ~2.2
H-2' ~7.0 d ~2.0
H-5' ~6.9 d ~8.2
H-6' ~7.0 dd ~8.2,2.0
3'-OCHs ~3.8 s
7-OH ~10.8 s (br)
4'-OH ~9.6 s (br)
Predicted shifts are
based on daidzein
data and known
substituent effects.
Solvent: DMSO-ds.
Table 2: Predicted 3C NMR Chemical Shifts for 3'-Methoxydaidzein
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Carbon Predicted Chemical Shift (3, ppm)
C-2 ~152
C-3 ~123
C-4 ~175
C-4a ~117
C-5 ~127
C-6 ~115
C-7 ~162
C-8 ~102
C-8a ~157
Cc-1 ~122
C-2' ~112
C-3 ~148
c-4' ~147
C-5' ~115
C-6' ~119
3'-OCHs ~56

Predicted shifts are based on daidzein data and

known substituent effects. Solvent: DMSO-de.

Table 3: Mass Spectrometry Data for 3'-Methoxydaidzein
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Parameter Value
Molecular Formula C16H1205
Molecular Weight 284.26 g/mol
Exact Mass 284.0685 Da

Predicted Key Fragment lons (m/z)

[M+H]* 285.0759
- 3 .

[M-CHs]* 269.0603

[M-H]- 283.0611

Fragmentation patterns are predicted based on

the general fragmentation of flavonoids.

Experimental Protocols

The following are generalized experimental protocols for obtaining NMR and mass
spectrometry data for isoflavones like 3'-Methoxydaidzein.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of the purified 3'-Methoxydaidzein in
0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-ds, Methanol-da, or Acetone-de).
The choice of solvent is critical and can influence the chemical shifts of labile protons (e.g.,
hydroxyl groups).

 Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton
frequency of 400 MHz or higher for better signal dispersion.

» 'H NMR Acquisition:
o Acquire a standard one-dimensional *H NMR spectrum.

o Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds,
and a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

© 2025 BenchChem. All rights reserved. 417 Tech Support


https://www.benchchem.com/product/b191832?utm_src=pdf-body
https://www.benchchem.com/product/b191832?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b191832?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o Integrate all signals and reference the spectrum to the residual solvent peak or an internal
standard like tetramethylsilane (TMS).

e 13C NMR Acquisition:
o Acquire a proton-decoupled 13C NMR spectrum.

o Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more)
and a longer relaxation delay may be necessary.

o Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used
to differentiate between CH, CHz, and CHs groups.

e 2D NMR Experiments: To unambiguously assign all proton and carbon signals, perform two-
dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC
(Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond
Correlation).

Mass Spectrometry (MS)

o Sample Preparation: Prepare a dilute solution of the purified 3'-Methoxydaidzein (typically
1-10 pg/mL) in a solvent compatible with the ionization source, such as methanol or
acetonitrile, often with the addition of a small amount of formic acid (for positive ion mode) or
ammonia (for negative ion mode) to promote ionization.

 Instrumentation: Employ a mass spectrometer equipped with an electrospray ionization (ESI)
or atmospheric pressure chemical ionization (APCI) source. High-resolution mass
spectrometers (e.g., Q-TOF, Orbitrap) are recommended for accurate mass measurements
and determination of elemental composition.

o Data Acquisition:

o Acquire a full scan mass spectrum to determine the molecular ion peak ([M+H]* or [M-

H]).

o Perform tandem mass spectrometry (MS/MS) on the molecular ion to induce
fragmentation and obtain structural information. This involves isolating the precursor ion,
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subjecting it to collision-induced dissociation (CID), and analyzing the resulting product
ions.

o Data Analysis: Analyze the fragmentation pattern to elucidate the structure of the molecule.
Common fragmentation pathways for flavonoids include retro-Diels-Alder (RDA) reactions
and losses of small neutral molecules like CO, H20, and methyl radicals.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a
natural product like 3'-Methoxydaidzein.
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Caption: Workflow for Spectroscopic Analysis of 3'-Methoxydaidzein.

 To cite this document: BenchChem. [Unveiling the Spectroscopic Signature of 3'-
Methoxydaidzein: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b191832#spectroscopic-data-of-3-methoxydaidzein-
nMmMr-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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